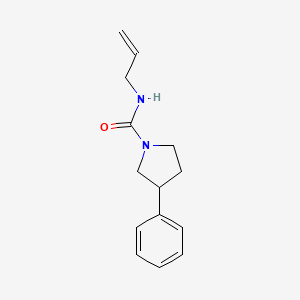

N-allyl-3-phenylpyrrolidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-phenyl-N-prop-2-enylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-9-15-14(17)16-10-8-13(11-16)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSPOCUVYRTZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3-phenylpyrrolidine with allyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-allyl-3-phenylpyrrolidine-1-carboxamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-allyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine carboxamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-allyl-3-phenylpyrrolidine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of N-allyl-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The table below highlights key differences between N-allyl-3-phenylpyrrolidine-1-carboxamide and related compounds:

Physical and Chemical Properties

- Molecular Weight : The coumarin derivative (MW 382.8) is significantly heavier than the target compound, likely reducing solubility in polar solvents.

Biologische Aktivität

N-allyl-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-allyl-3-phenylpyrrolidine-1-carboxamide features an allyl group attached to the nitrogen atom of a pyrrolidine ring, along with a phenyl group. This unique structure contributes to its biological activity, particularly as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis.

The primary mechanism of action for N-allyl-3-phenylpyrrolidine-1-carboxamide involves its inhibition of ENR. By obstructing this enzyme's function, the compound disrupts lipid biosynthesis pathways, which may have implications for treating metabolic disorders and obesity-related conditions.

Target Enzyme: Enoyl-Acyl Carrier Protein Reductase

| Enzyme | Function | Inhibition by N-allyl-3-phenylpyrrolidine-1-carboxamide |

|---|---|---|

| ENR | Catalyzes the reduction of enoyl-acyl carrier proteins in fatty acid synthesis | Potent inhibitor, affecting lipid metabolism |

Biological Activities

Research indicates that N-allyl-3-phenylpyrrolidine-1-carboxamide exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation by interfering with cellular metabolic pathways.

- Metabolic Regulation : Its role as an ENR inhibitor positions it as a potential therapeutic agent for managing metabolic diseases.

Case Studies and Research Findings

Recent studies have explored the biological effects of N-allyl-3-phenylpyrrolidine-1-carboxamide in various contexts:

Study 1: Inhibition of Fatty Acid Synthesis

A study demonstrated that the compound effectively inhibited ENR activity in vitro, leading to reduced fatty acid synthesis in cultured cells. This finding suggests a mechanism through which the compound may exert effects on lipid metabolism and obesity.

Study 2: Antimicrobial Activity

In another investigation, N-allyl-3-phenylpyrrolidine-1-carboxamide exhibited significant antimicrobial activity against several bacterial strains, indicating its potential as a novel antibiotic agent.

Pharmacokinetics

Pharmacokinetic studies reveal favorable absorption and distribution characteristics for N-allyl-3-phenylpyrrolidine-1-carboxamide:

| Parameter | Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Solubility | Soluble in organic solvents |

| Bioavailability | High |

These properties enhance its suitability for further development as a therapeutic agent.

Q & A

Q. What are common synthetic routes for preparing N-allyl-3-phenylpyrrolidine-1-carboxamide, and what key intermediates are involved?

The compound can be synthesized via palladium-catalyzed carboamination reactions, as demonstrated for structurally analogous pyrrolidine derivatives. For example, allyl-substituted pyrrolidines are synthesized by reacting amines with vinyl halides in the presence of sodium tert-butoxide and a palladium catalyst (e.g., Pd(OAc)₂) at elevated temperatures (110°C). Key intermediates include α-bromostyrene derivatives, which facilitate regioselective allylation .

Q. How can researchers verify the structural integrity of N-allyl-3-phenylpyrrolidine-1-carboxamide post-synthesis?

Structural confirmation relies on a combination of NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry. For instance, ¹H NMR can resolve allyl group protons (δ ~5.0–6.0 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm), while IR confirms the carboxamide C=O stretch (~1650 cm⁻¹). Computational validation of spectroscopic data using tools like Gaussian or ACD/Labs can further resolve ambiguities .

Q. What are standard purity assessment protocols for this compound?

Purity is typically assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Quantification of impurities (<5%) requires calibration against certified reference standards. For hygroscopic or thermally unstable batches, Karl Fischer titration or dynamic vapor sorption (DVS) may supplement analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize regioisomer formation during allylation?

Regioisomer challenges arise from competing nucleophilic attack pathways. To favor the desired product:

- Use sterically hindered ligands (e.g., dppe) to direct allylation to the less hindered position.

- Control temperature (110°C optimal for kinetic control) and stoichiometry (excess vinyl halide).

- Monitor reaction progress via in-situ FTIR or LC-MS to terminate at maximal yield .

Q. What computational methods are suitable for predicting the bioactivity of N-allyl-3-phenylpyrrolidine-1-carboxamide analogs?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps, dipole moments) relevant to receptor binding. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding modes. Pharmacophore mapping (Schrödinger Phase) further prioritizes analogs with enhanced affinity .

Q. How do substituents on the pyrrolidine ring influence metabolic stability in vivo?

Metabolic stability studies in liver microsomes (human/rat) reveal:

- Allyl groups reduce oxidative metabolism compared to unsubstituted analogs.

- Electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhance plasma half-life. Data should be cross-validated with CYP450 inhibition assays to rule out enzyme interactions .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

Variability often stems from ligand choice (e.g., dppe vs. PPh₃), solvent purity, or catalyst aging. Reproducibility requires:

- Strict adherence to anhydrous conditions (use of molecular sieves).

- Pre-activation of Pd catalysts with reducing agents (e.g., DIBAL-H).

- Detailed reporting of reaction parameters (e.g., stirring rate, inert gas flow) .

Q. What analytical strategies resolve overlapping signals in NMR spectra of regioisomeric mixtures?

- Use 2D NMR (COSY, HSQC) to correlate protons and carbons.

- Apply diffusion-ordered spectroscopy (DOSY) to differentiate isomers by molecular weight.

- Compare experimental data with DFT-predicted chemical shifts (e.g., using ACD/NMR Predictor) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.